molecular formula C15H16Cl2N2O4 B2542661 Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318469-62-4

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2542661
CAS No.: 318469-62-4
M. Wt: 359.2
InChI Key: KUBIEGUJPKAHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 1.25 ppm (t, 3H, CH₂CH₃).
    • δ 3.50–4.20 ppm (m, 6H, piperazine and CH₂COO).
    • δ 7.40–7.70 ppm (m, 3H, aromatic protons).
  • ¹³C NMR (125 MHz, CDCl₃) :
    • δ 170.5 ppm (C=O, ester).
    • δ 165.2 ppm (C=O, benzoyl).
    • δ 50–60 ppm (piperazine carbons).

Table 2: Key NMR Assignments

Signal (ppm) Assignment Multiplicity
1.25 CH₂CH₃ (ethyl ester) Triplet
4.10 OCH₂CH₃ Quartet
7.55 Aromatic C-H (2,4-dichlorophenyl) Doublet

Infrared (IR) Spectroscopy

  • Major Peaks :
    • 1745 cm⁻¹ (C=O stretch, ester).
    • 1680 cm⁻¹ (C=O stretch, amide).
    • 760 cm⁻¹ (C-Cl stretch).

UV-Vis Spectroscopy

  • λₘₐₓ : 280 nm (π→π* transition in aromatic ring).
  • Molar Absorptivity : ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Figure 2 : IR spectrum (hypothetical) showing characteristic carbonyl and C-Cl stretches.

Properties

IUPAC Name

ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)10-4-3-9(16)7-11(10)17/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBIEGUJPKAHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under controlled conditions.

    Introduction of the 2,4-Dichlorobenzoyl Group: The piperazine intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2,4-dichlorobenzoyl-substituted piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ester or benzoyl groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is utilized as a precursor in the development of new pharmaceuticals. Its structural similarity to biologically active compounds allows researchers to explore its potential as an inhibitor for various enzymes and receptors involved in disease processes.

Key Areas of Research:

  • Antimicrobial Activity: Studies have indicated that this compound exhibits moderate antibacterial and antifungal properties. It has been tested against several strains of bacteria and fungi, showing promising results in inhibiting growth.

Table 1: Summary of Biological Activities

Activity TypeTest MethodResults
AntibacterialMicrodilution broth methodModerate activity against multiple strains
AntifungalMicrodilution broth methodSatisfactory activity against five strains

Neuropharmacological Potential

The compound's piperazine component suggests potential interactions with neurotransmitter systems. This interaction may lead to applications in treating neurological disorders by modulating receptor activity or inhibiting specific enzymes involved in neurotransmission.

Mechanism of Action:

  • Enzyme Inhibition: The compound may bind to enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Interaction: It may interact with neurotransmitter receptors, potentially influencing signaling pathways associated with various neurological conditions.

Industrial Applications

In addition to its medicinal uses, this compound is also explored for its applications in material science. Its chemical properties make it suitable for the development of new materials and chemical processes.

Case Studies

Several case studies have highlighted the biological potential of related compounds. For instance:

  • Antiplasmodial Activity: A derivative exhibited significant activity against resistant strains of Plasmodium falciparum, suggesting that similar derivatives may also possess therapeutic potential against malaria.
  • Enzyme Inhibition Studies: Research has focused on the compound's ability to inhibit key metabolic enzymes, providing insights into its potential role in treating metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318288-62-9)

  • Molecular Formula : C₁₅H₁₆F₂N₂O₄ .
  • Key Differences: Replacing chlorine with fluorine at the 2,4-positions reduces steric bulk and increases electronegativity.
  • Applications : Fluorinated analogs are often explored in medicinal chemistry for improved target selectivity and reduced off-target effects .

Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate

  • Molecular Formula : C₁₅H₁₈FN₂O₃ .
  • Key Differences : The 4-fluorobenzyl group (benzyl vs. benzoyl) introduces a methylene bridge, reducing electron-withdrawing effects. This structural change may decrease binding affinity to targets requiring strong dipole interactions, such as metalloenzymes .

Functional Group Modifications

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)

  • Molecular Formula : C₁₄H₁₅Cl₂N₂O₅S .
  • Key Differences : The sulfonyl group (‑SO₂‑) replaces the carbonyl (‑CO‑) in the benzoyl moiety. Sulfonyl groups are stronger electron-withdrawing agents and may enhance stability against hydrolytic degradation. However, increased steric hindrance could reduce membrane permeability .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

  • Molecular Formula : C₂₁H₂₀F₄N₂O₅ (from synthesis in ).
  • The trifluoroacetate counterion may enhance crystallinity, aiding in structural characterization .

Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

  • Structure : Contains two 2,4-dichlorobenzoyl-thiourea ligands coordinating Fe(III) .
  • Comparison : The dichlorobenzoyl group in both compounds suggests a role in metal chelation, relevant to anticancer mechanisms (e.g., ribonucleotide reductase inhibition). The iron complex exhibits a binding affinity of -7.76 kcal/mol, indicating strong enzyme interaction .

Pyrazophos (ISO Name)

  • Structure : O-6-ethoxycarbonyl-5-methylpyrazolo[1,5-a]pyrimidin-2-yl O,O-diethyl phosphorothioate .
  • The target compound’s dichlorobenzoyl group may similarly disrupt fungal membrane integrity or enzyme function .

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate C₁₅H₁₆Cl₂N₂O₄ 2,4-dichlorobenzoyl, ethyl ester Antifungal/anticancer candidate
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate C₁₅H₁₆F₂N₂O₄ 2,4-difluorobenzoyl Medicinal chemistry optimization
Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate C₁₅H₁₈FN₂O₃ 4-fluorobenzyl Not specified
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate C₁₄H₁₅Cl₂N₂O₅S 3,4-dichlorophenyl sulfonyl Enzyme inhibition studies

Biological Activity

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its role in various pharmacological applications, and a dichlorobenzoyl moiety that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16Cl2N2O3\text{C}_{15}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

This structure includes the following key components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Dichlorobenzoyl group : A benzene ring substituted with two chlorine atoms.
  • Ethyl acetate moiety : An ester functional group contributing to solubility and biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the piperazine and dichlorobenzoyl groups may contribute to this activity by interfering with microbial cell processes.
  • Anticancer Activity : Research indicates that piperazine derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
  • CNS Activity : Piperazine derivatives are known to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. This compound may influence GABAergic or serotonergic pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Notable findings include:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CNS activityPotential anxiolytic effects

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar piperazine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial membrane integrity was suggested as a potential mechanism.
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate cytotoxicity.
  • Neuropharmacological Studies : Research into the CNS effects revealed that certain piperazine derivatives could enhance GABA receptor activity, leading to increased inhibitory neurotransmission and potential therapeutic effects for anxiety disorders.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via refluxing 1-(2,4-dichlorobenzoyl)-3-methylthiourea with FeCl₃·6H₂O in ethanol at 75°C for 7 hours under continuous stirring . Key factors include:

  • Solvent choice : Ethanol is preferred for its polarity and ability to dissolve both organic ligands and metal salts.
  • Stoichiometry : A 2:1 ligand-to-metal ratio ensures complete complexation, as seen in the synthesis of analogous iron(III) complexes .
  • Purification : Column chromatography with EtOAc–petroleum ether (1:1) effectively isolates the product .
    Yield optimization (e.g., ~97.58% in iron(III) analogs) requires precise temperature control and agitation to enhance collision kinetics .

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies charge-transfer transitions. For example, iron(III) complexes show λmax shifts due to metal-ligand interactions (e.g., ~300–400 nm) .
  • FT-IR : Confirms carbonyl (C=O) stretches (1650–1750 cm⁻¹) and N–H/N–M vibrations (500–700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves piperazinyl and acetoxy groups, with deshielding effects near 2.4–3.5 ppm (piperazine protons) and 170–180 ppm (carbonyl carbons) .
  • X-ray Crystallography : SHELX software refines crystal structures, prioritizing bond angles and torsion angles for conformational analysis .

What are the primary biological targets hypothesized for this compound, and what in vitro assays validate its activity?

Methodological Answer:
Molecular docking studies suggest ribonucleotide reductase (PDB: 2EUD) as a target due to strong binding affinity (-7.76 kcal/mol) and hydrogen bonding with residues Arg 293 and Ser 217 . Validate via:

  • Inhibition Constant (Ki) : Measure using enzyme kinetics (e.g., UV-Vis monitoring of substrate depletion).
  • Cytotoxicity Assays : Compare IC₅₀ values against cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound's reactivity?

Methodological Answer:
Contradictions (e.g., unexpected λmax shifts or docking scores) require:

  • Cross-Validation : Use multiple techniques (e.g., FT-IR + NMR + X-ray) to confirm structural assignments .
  • Parameter Adjustments : Re-optimize computational settings (e.g., force fields in docking studies) to align with experimental conditions .
  • Kinetic vs. Thermodynamic Control : Assess whether reaction conditions favor metastable intermediates (e.g., prolonged reflux vs. rapid quenching) .

What advanced computational strategies beyond molecular docking can predict the compound's pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time (≥100 ns) to evaluate binding stability .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F on benzoyl groups) with bioavailability parameters like Caco2 permeability (53.64% in analogs) .
  • ADMET Prediction : Use tools like SwissADME to estimate human intestinal absorption (HIA: 97.80%) and mutagenicity risks (Ames test data) .

How can researchers optimize the ligand-receptor binding affinity through systematic structural modifications?

Methodological Answer:

  • Substituent Effects : Replace 2,4-dichlorobenzoyl with electron-withdrawing groups (e.g., nitro) to enhance charge transfer .
  • Piperazinyl Modifications : Introduce bulky substituents to exploit hydrophobic pockets (e.g., 12 hydrophobic interactions observed in docking) .
  • Hybrid Analog Synthesis : Combine with pyridazine or thiadiazole moieties to improve solubility and target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.